2-Formylthiophen-3-boronsäure

Übersicht

Beschreibung

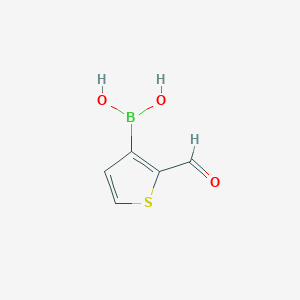

2-Formylthiophene-3-boronic acid is an organoboron compound with the molecular formula C5H5BO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Wissenschaftliche Forschungsanwendungen

2-Formylthiophene-3-boronic acid is widely used in scientific research due to its versatility:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylthiophene-3-boronic acid typically involves the formylation of thiophene followed by borylation. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where thiophene derivatives are reacted with boronic acids or boronate esters under mild conditions .

Industrial Production Methods: Industrial production of 2-Formylthiophene-3-boronic acid often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Formylthiophene-3-boronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Particularly in Suzuki-Miyaura coupling reactions where it forms carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.

Major Products:

Oxidation: Thiophene-3-carboxylic acid.

Reduction: 2-Hydroxymethylthiophene.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Wirkmechanismus

The mechanism of action of 2-Formylthiophene-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

- 3-Formylthiophene-2-boronic acid

- 4-Formylphenylboronic acid

- 5-Formylthiophene-3-boronic acid

Comparison: 2-Formylthiophene-3-boronic acid is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of products it can form. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of heterocyclic compounds and materials with specific electronic properties .

Biologische Aktivität

2-Formylthiophene-3-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of 2-formylthiophene-3-boronic acid, including its synthesis, mechanisms of action, and applications in various fields such as cancer therapy, antimicrobial activity, and antioxidant properties.

Chemical Structure and Synthesis

2-Formylthiophene-3-boronic acid belongs to a class of compounds known as boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acid reagents under controlled conditions. Recent studies have shown that modifying the substituents on the thiophene ring can significantly influence the biological activity of the resulting boronic acid derivatives .

Anticancer Properties

Research indicates that boronic acids, including 2-formylthiophene-3-boronic acid, exhibit significant anticancer properties. For instance, studies have demonstrated that certain boronic compounds can induce apoptosis in cancer cells while sparing healthy cells. A notable study reported that related boronic compounds reduced the viability of prostate cancer cells (PC-3) to approximately 33% at a concentration of 5 µM, while healthy fibroblast cells maintained viability at around 95% .

Table 1: Cytotoxicity Data for Boronic Compounds

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| 2-Formylthiophene-3-boronic acid | 5 | 33 | 95 |

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Antimicrobial Activity

The antimicrobial activity of boronic acids has also been investigated extensively. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in agar diffusion assays ranged from 7 to 13 mm depending on the specific compound and microorganism tested .

Table 2: Antimicrobial Activity of Boronic Compounds

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 12 |

| B7 | Candida albicans | 9 |

Antioxidant Properties

In addition to anticancer and antimicrobial activities, boronic acids exhibit antioxidant properties. Various assays such as DPPH and ABTS have been utilized to evaluate the antioxidant capacity of these compounds. For example, phenylboronic-based ligands demonstrated antioxidant activities comparable to standard antioxidants like α-Tocopherol and BHT .

The mechanisms underlying the biological activities of boronic acids are multifaceted. They are known to form reversible covalent bonds with diols present in biomolecules, which can disrupt normal cellular processes. For instance, the ability of these compounds to inhibit proteasome activity has been well-documented, with bortezomib (a known boron-containing drug) serving as a prime example .

Moreover, computational studies suggest that structural modifications can enhance the stability and reactivity of these compounds, potentially leading to improved therapeutic profiles .

Case Studies

Several case studies highlight the efficacy of boronic acids in clinical settings:

- Bortezomib : The first FDA-approved boron-containing drug used for multiple myeloma treatment demonstrates how boronic acids can be translated into successful therapies.

- Antimicrobial Applications : A recent study showed that modified boronic acids could effectively combat antibiotic-resistant strains of bacteria, underscoring their potential in addressing public health challenges .

Eigenschaften

IUPAC Name |

(2-formylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBENFHSYKBYWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378453 | |

| Record name | 2-Formylthiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-31-3 | |

| Record name | 2-Formylthiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.